2-Hexenoic acid, also known as (E)-2-hexenoic acid, is an unsaturated fatty acid with the molecular formula and a molecular weight of approximately 114.14 g/mol. It belongs to the class of medium-chain fatty acids, characterized by an aliphatic chain containing six carbon atoms and a double bond located at the second carbon position. This compound is formed through the action of fatty acid synthases from precursors such as acetyl-CoA and malonyl-CoA, playing a significant role in fatty acid biosynthesis pathways. It is found in various natural sources, including fruits, alcoholic beverages, and certain fats and oils, and is utilized as a flavoring agent in the food industry .
Research indicates that 2-hexenoic acid exhibits some biological activities. It has been identified as a metabolite involved in various biochemical pathways. Additionally, its presence in certain foods contributes to sensory characteristics such as flavor and aroma. Studies have also shown that related compounds may influence human olfactory responses and could be linked to axillary odor profiles in different populations .
Several synthesis methods for 2-hexenoic acid have been documented:
The applications of 2-hexenoic acid are diverse:
Interaction studies involving 2-hexenoic acid focus on its sensory properties and biochemical interactions:
Several compounds share structural similarities with 2-hexenoic acid. Below is a comparison highlighting their uniqueness:
This comparison illustrates that while these compounds share similar carbon chain lengths and functional groups, their unique structural features lead to distinct physical properties and applications.
The presence of the carbon-carbon double bond in 2-hexenoic acid gives rise to geometric isomerism, specifically cis-trans or E-Z stereoisomerism [5] [6]. This phenomenon occurs due to the restricted rotation around the carbon-carbon double bond, which prevents the interconversion of different spatial arrangements of substituents [7] [8].
In the case of 2-hexenoic acid, two geometric isomers exist: the (E)-2-hexenoic acid (trans-2-hexenoic acid) with CAS number 13419-69-7, and the (Z)-2-hexenoic acid (cis-2-hexenoic acid) with CAS number 1191-04-4 [1]. The E-Z nomenclature system is preferred over the older cis-trans designation as it provides unambiguous stereochemical assignment using the Cahn-Ingold-Prelog priority rules [7] [8].
The (E)-configuration represents the thermodynamically more stable isomer, where the carboxylic acid group and the propyl chain are positioned on opposite sides of the double bond [6] [7]. In contrast, the (Z)-configuration has these groups on the same side of the double bond, resulting in increased steric hindrance and slightly higher energy [5] [6].
| Isomer | Configuration | CAS Number | Stability | Physical Properties |
|---|---|---|---|---|
| (E)-2-Hexenoic acid | Trans | 13419-69-7 | Higher | mp 33-35°C |
| (Z)-2-Hexenoic acid | Cis | 1191-04-4 | Lower | Different melting point |
The geometric isomerism in fatty acids, including hexenoic acid derivatives, has significant implications for their biological activity and physical properties [5] [6]. The cis configuration typically results in a bend in the molecular structure, affecting membrane fluidity and packing arrangements, while the trans configuration maintains a more linear geometry [6] [9].
The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the carboxylic acid carbon receives higher priority than the alkyl chain carbon on one side of the double bond, while the hydrogen atom has lower priority than the methylene group on the other side [8] [10]. This systematic approach ensures consistent and unambiguous nomenclature for geometric isomers.
The conformational behavior of 2-hexenoic acid involves rotation around single bonds while maintaining the fixed geometry around the double bond [11] [12]. The molecule can adopt various conformations through rotation around the C-C single bonds, particularly those in the propyl chain extending from the double bond [13] [14].
Conformational analysis of 2-hexenoic acid reveals that the most stable conformations are those where the alkyl chain adopts extended, staggered arrangements to minimize steric interactions [12] [13]. The presence of the α,β-unsaturated system constrains the molecular geometry around the double bond, but allows flexibility in the saturated portion of the molecule [11].
Studies on unsaturated fatty acids demonstrate that molecular conformations are influenced by various factors including chain length, degree of unsaturation, and position of double bonds [15]. In monounsaturated systems like 2-hexenoic acid, the conformational preferences are primarily determined by minimizing steric clashes and maximizing favorable intramolecular interactions [15] [16].
The carboxylic acid functional group in 2-hexenoic acid can potentially undergo keto-enol tautomerism, although this equilibrium strongly favors the carboxylic acid form under normal conditions [17] [18]. The keto tautomer would involve protonation at the α-carbon with concomitant formation of a C=O bond, but this process is energetically unfavorable due to the stability of the carboxylic acid functionality [17] [18].
Tautomeric equilibria in α,β-unsaturated carboxylic acids are generally shifted toward the carboxylic acid form because the C=O double bond in carboxylic acids (approximately -749 kJ/mol) is significantly stronger than typical C=C double bonds (approximately -611 kJ/mol) [18]. Additionally, the conjugation between the carboxylic acid carbonyl and the alkene double bond provides additional stabilization to the normal carboxylic acid tautomer [17].
Molecular modeling studies of unsaturated fatty acids in solution reveal that hydrogen bonding interactions play a crucial role in determining preferred conformations [16]. In 2-hexenoic acid, intermolecular hydrogen bonding between carboxylic acid groups leads to dimer formation, which affects the overall molecular conformation and packing arrangements [16] [3].
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy of 2-hexenoic acid exhibits characteristic chemical shifts that provide detailed structural information [19] [20] [21]. The carboxylic acid proton appears as a broad singlet in the highly deshielded region between 10-12 parts per million, which is diagnostic for carboxylic acids [19] [21] [22].
The vinyl protons of the α,β-unsaturated system appear in the characteristic alkene region between 5-7 parts per million [23] [24] [25]. Specifically, the β-proton (H-3) typically resonates around 7.08 parts per million as a doublet of triplets with coupling constants of approximately 15.6 Hz (trans-vicinal coupling) and 7.0 Hz (vicinal coupling to the methylene group) [3]. The α-proton (H-2) appears around 5.82 parts per million as a doublet of triplets with similar coupling patterns [3].
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| COOH | 10-12 | Broad singlet | - |
| H-3 (β-vinyl) | ~7.08 | Doublet of triplets | J = 15.6, 7.0 |
| H-2 (α-vinyl) | ~5.82 | Doublet of triplets | J = 15.6, 1.6 |
| CH₂ (α to C=C) | 2.2-2.3 | Multiplet | - |
| CH₂ (alkyl) | 1.4-1.5 | Multiplet | - |
| CH₃ | ~0.93 | Triplet | J = 7.6 |
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information [19] [21] [26]. The carbonyl carbon of the carboxylic acid appears in the characteristic region around 170-180 parts per million, specifically at 172.59 parts per million for 2-hexenoic acid [3]. The vinyl carbons appear in the alkene region between 100-170 parts per million, with the β-carbon at 152.33 parts per million and the α-carbon at 120.95 parts per million [3].
The aliphatic carbons appear at their expected chemical shifts: the methylene carbon adjacent to the double bond at 34.40 parts per million, the next methylene at 21.25 parts per million, and the terminal methyl carbon at 13.72 parts per million [3]. These values are consistent with typical ¹³C chemical shifts for unsaturated carboxylic acids [24] [27].
Infrared spectroscopy of 2-hexenoic acid reveals characteristic absorption bands that confirm the presence of both carboxylic acid and alkene functionalities [19] [20] [28]. The carboxylic acid group exhibits two diagnostic absorptions: a broad O-H stretching band between 2500-3300 cm⁻¹ and a C=O stretching absorption around 1710 cm⁻¹ [20] [28] [29].
The broad O-H stretching absorption results from hydrogen bonding between carboxylic acid molecules, typically forming dimeric structures in the solid state and concentrated solutions [20] [28]. The C=O stretching frequency in α,β-unsaturated carboxylic acids appears at slightly lower wavenumbers (around 1690 cm⁻¹) compared to saturated carboxylic acids due to conjugation effects [28] [29].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H (carboxylic acid) | 2500-3300 | Broad, strong | Hydrogen-bonded O-H stretch |
| C=O (carboxylic acid) | ~1710 | Strong | Conjugated C=O stretch |
| C=C (alkene) | ~1610 | Medium | C=C double bond stretch |
| C-H (alkene) | ~3100 | Medium | Unsaturated C-H stretch |
| C-H (alkyl) | ~2900 | Strong | Saturated C-H stretch |
The alkene functionality contributes characteristic absorptions including C=C stretching around 1610 cm⁻¹ and sp²-hybridized C-H stretching near 3100 cm⁻¹ [30] [31]. The absence of peaks in certain regions, such as the lack of absorption around 3400-3200 cm⁻¹, confirms the absence of hydroxyl or amine groups other than the carboxylic acid [30].
Mass spectrometry of 2-hexenoic acid provides molecular weight confirmation and fragmentation patterns characteristic of α,β-unsaturated carboxylic acids [19] [21] [26]. The molecular ion peak appears at mass-to-charge ratio 114, corresponding to the molecular weight of C₆H₁₀O₂ [3].
Characteristic fragmentation patterns include the loss of hydroxyl radical (mass 17) giving a fragment at mass-to-charge ratio 97, and the loss of the carboxyl group (mass 45) producing a fragment at mass-to-charge ratio 69 [19] [26]. Additional significant fragments appear due to McLafferty rearrangement processes typical of carboxylic acids [21] [26].
The base peak in the mass spectrum often corresponds to fragmentation involving the α,β-unsaturated system, with common fragments including those arising from the loss of alkene portions and rearrangement reactions involving the conjugated double bond system [32]. The fragmentation pattern provides valuable structural confirmation and distinguishes 2-hexenoic acid from its positional isomers.
| Methodology | Substrate Requirements | Reaction Conditions | Typical Yields | Key Advantages |
|---|---|---|---|---|
| Knoevenagel Condensation | Aldehydes, malonic acid | 80-120°C, weak base | 60-85% | Simple conditions, good selectivity |
| Doebner Modification | Aldehydes, malonic acid | Pyridine, reflux | 70-90% | Direct access to monocarboxylic acids |
| Malonic Ester Synthesis | Alkyl halides, diethyl malonate | Ethoxide base, heat | 65-80% | High regioselectivity, double alkylation possible |
Contemporary asymmetric synthesis approaches for 2-hexenoic acid derivatives have evolved significantly, incorporating sophisticated chiral catalysts and auxiliaries to achieve high levels of enantioselectivity [5] [6] [7]. These methodologies are particularly valuable for accessing enantiomerically pure products required in pharmaceutical and agrochemical applications.
Chiral bifunctional sulfide catalysts have demonstrated exceptional performance in asymmetric transformations of hexenoic acid derivatives [6] [7]. These catalysts, derived from BINOL frameworks, enable highly enantioselective bromolactonization reactions of 5-hexenoic acid substrates. The methodology achieves enantiomeric ratios exceeding 90:10 for α,α-diaryl-5-hexenoic acids, with corresponding yields ranging from 75 to 88 percent [7].
The catalytic mechanism involves the formation of a bromonium intermediate that undergoes nucleophilic attack by the carboxyl oxygen atom, resulting in cyclization to form δ-valerolactone products [6]. The chiral environment provided by the BINOL-derived catalyst directs the facial selectivity of the bromolactonization, leading to preferential formation of one enantiomer. Temperature optimization studies indicate that reactions conducted at −78 degrees Celsius for 24 hours provide optimal combinations of yield and enantioselectivity [7].
Asymmetric hydrogenation methodologies have also proven valuable for accessing chiral β-amino acid derivatives related to 2-hexenoic acid [8]. Rhodium complexes bearing chiral phosphine ligands such as Duphos and Tangphos enable highly enantioselective reduction of α-aminomethylacrylates. The optimal catalyst system, consisting of (2R,5R)-[(COD)Rh(Me-Duphos)]+CF3SO3−, achieves 95 percent enantiomeric excess when employed at 15 mol percent loading [8].
Recent advances in confined Brønsted acid catalysis have opened new avenues for asymmetric synthesis of aliphatic compounds [9]. Imidodiphosphorimidate catalysts enable asymmetric Wagner–Meerwein rearrangements of purely aliphatic hydrocarbons, achieving excellent regio- and enantioselectivity. This methodology represents a significant breakthrough in handling unbiased aliphatic substrates that traditionally resist asymmetric transformation [9].
Environmental sustainability considerations have driven the development of aqueous-phase synthetic methodologies for 2-hexenoic acid production [10] [11] [12]. These approaches minimize or eliminate organic solvents while maintaining high levels of efficiency and selectivity.
Selenium-catalyzed oxidation in aqueous media represents a particularly elegant green chemistry approach [10] [12]. This methodology employs diphenyl diselenide as a catalyst in combination with aqueous hydrogen peroxide to convert aldehydes directly to carboxylic acids. The reaction proceeds under mild conditions at room temperature, requiring only water as the reaction medium [12].
The catalytic cycle involves the initial oxidation of diphenyl diselenide by hydrogen peroxide to generate seleninic and perseleninic acid intermediates, which serve as the active oxidizing species [12]. These selenium-containing intermediates effect the oxidation of 2-hexenal to 2-hexenoic acid with excellent yields, typically exceeding 85 percent after optimization of reaction parameters [10].
Reaction optimization studies demonstrate that catalyst loading of 2 percent diphenyl diselenide with 20 percent aqueous hydrogen peroxide provides optimal performance [12]. The absence of organic co-solvents eliminates solvent separation and purification steps, significantly reducing the environmental impact of the synthesis. Product isolation involves simple extraction with ethyl acetate followed by standard purification procedures [10].
Table 3.2: Green Chemistry Performance Metrics
| Parameter | Selenium Catalysis | Gold Catalysis | Enzymatic Methods |
|---|---|---|---|
| Reaction Temperature | 20°C | 25-60°C | 30-50°C |
| Solvent System | Water | Water/ethanol | Aqueous buffer |
| Catalyst Loading | 2 mol% | 1-5 mol% | 5-15 wt% |
| Reaction Time | 6 hours | 3-8 hours | 12-48 hours |
| Product Yield | 85-99% | 75-90% | 60-95% |
Gold nanoparticle catalysts supported on manganese dioxide have shown promise for the aqueous-phase oxidation of 2-hexenal to 2-hexenoic acid [13]. This heterogeneous catalytic system utilizes air as the oxidant, eliminating the need for stoichiometric chemical oxidants. The manganese dioxide support provides enhanced catalyst stability and facilitates product separation through simple filtration [13].
Enzymatic approaches represent another dimension of green chemistry methodology for 2-hexenoic acid synthesis [14] [15]. Lipase-catalyzed transesterification reactions enable the synthesis of hexanoic acid esters under mild aqueous conditions. Rhizomucor miehei lipase demonstrates particularly high activity and selectivity for medium-chain fatty acid substrates, achieving 96 percent conversion at 50 degrees Celsius in aqueous media [15].
Bioconversion processes utilizing engineered microorganisms offer potential for large-scale sustainable production [16]. Gluconobacter oxydans can selectively oxidize 1,6-hexanediol to 6-hydroxyhexanoic acid under controlled pH conditions, providing access to valuable six-carbon building blocks for polymer applications [16].
The transition from laboratory-scale synthesis to industrial production of 2-hexenoic acid presents numerous technical, economic, and environmental challenges that significantly impact commercial viability [17] [18] [20].
Raw material cost volatility represents one of the primary obstacles facing industrial 2-hexenoic acid production [20]. Plant oils and other bio-based feedstocks used in sustainable production routes experience significant price fluctuations based on agricultural conditions, market demand, and competing applications. These volatile input costs make it difficult for manufacturers to maintain stable pricing structures and profitability margins [20].
Technological limitations associated with bio-based production methods pose additional challenges for large-scale implementation [20]. While environmentally sustainable approaches are increasingly favored, current biotechnological processes for 2-hexenoic acid synthesis remain less efficient and more costly compared to traditional petrochemical routes. The development of more efficient biocatalytic systems and process optimization strategies will be crucial for improving the economic competitiveness of bio-based production [20].
Scale-up considerations for catalytic oxidation processes require careful attention to heat and mass transfer limitations . Gas-phase oxidation of 4-hexene using mixed-metal oxide catalysts operates at temperatures of 300-350 degrees Celsius with residence times of 2-4 seconds . At industrial scales, maintaining uniform temperature profiles and residence time distributions becomes increasingly challenging, potentially affecting product selectivity and catalyst lifetime.
Table 3.3: Industrial Production Challenges and Mitigation Strategies
| Challenge Category | Specific Issues | Current Mitigation Approaches | Future Development Needs |
|---|---|---|---|
| Raw Material Costs | Feedstock price volatility | Diversified sourcing, long-term contracts | Alternative feedstock development |
| Process Technology | Limited bio-based efficiency | Process optimization, catalyst development | Advanced biocatalytic systems |
| Scale-Up Engineering | Heat/mass transfer limitations | Advanced reactor design, process intensification | Continuous flow technologies |
| Environmental Compliance | Stringent regulations | Cleaner production methods | Zero-waste process development |
| Market Competition | Increasing player density | Innovation, cost reduction | Differentiated product offerings |
Environmental regulatory pressures continue to intensify, requiring manufacturers to navigate complex compliance requirements while maintaining operational efficiency [20]. Governments worldwide are implementing stricter environmental standards for chemical production, necessitating investments in cleaner technologies and waste minimization strategies. These regulatory requirements add both complexity and cost to industrial operations [20].
Continuous flow processing technologies offer potential solutions to several industrial production challenges [21] [22]. Flow chemistry systems provide enhanced heat and mass transfer characteristics, improved safety profiles, and opportunities for process intensification [22]. The modular nature of flow systems also enables more flexible production scheduling and reduced capital investment requirements compared to traditional batch processing [21].
Microbial electrosynthesis represents an emerging biotechnological approach for sustainable 2-hexenoic acid production [23]. This technology combines carbon dioxide utilization with renewable electricity to produce valuable chemicals, offering potential environmental benefits. However, current economic analyses indicate that levelized production costs remain higher than conventional methods, particularly when accounting for downstream processing requirements [23].
Process intensification strategies, including reactive distillation and integrated reaction-separation systems, offer opportunities to reduce capital and operating costs [24] [25]. These approaches combine multiple unit operations into single processing steps, reducing equipment requirements and energy consumption. For carboxylic acid production, reactive distillation can simultaneously achieve reaction conversion and product purification, significantly simplifying downstream processing [25].